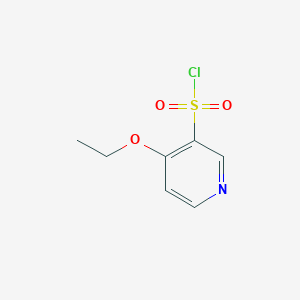
2,6-Dichloro-3,5-dihydroxybenzoic acid
概要
説明
2,6-Dichloro-3,5-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4 and a molecular weight of 223.014 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two hydroxyl groups attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 2,6-Dichloro-3,5-dihydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3,5-dihydroxybenzoic acid under controlled conditions . The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the benzoic acid ring.
化学反応の分析
2,6-Dichloro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can lead to the formation of hydroxylated derivatives.
科学的研究の応用
2,6-Dichloro-3,5-dihydroxybenzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dichloro-3,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in metabolic profiling or its potential therapeutic applications.
類似化合物との比較
2,6-Dichloro-3,5-dihydroxybenzoic acid can be compared with other similar compounds, such as:
2,5-Dihydroxybenzoic acid: This compound has a similar structure but lacks the chlorine atoms, which can significantly alter its chemical reactivity and biological activity.
3,5-Dihydroxybenzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2,6-dichloro-3,5-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDDPJIOJZZKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dichloro-3,5-dihydroxybenzoic acid in the microbial degradation of 2,6-dichlorobenzamide (BAM)?
A1: this compound is a key intermediate in the BAM catabolic pathway utilized by the bacterium Aminobacter sp. MSH1. [] This compound is formed from two sequential hydroxylation reactions catalyzed by the enzyme BbdD, acting on 2,6-dichlorobenzoic acid (2,6-DCBA). Following its formation, this compound undergoes glutathione-dependent dechlorination, ultimately leading to the complete mineralization of BAM. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)






![1-[(4-chloro-2-methylphenyl)methyl]piperazine hydrochloride](/img/structure/B1435661.png)
![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)
![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)


